3-Methyl-1-(2-nitrobenzenesulfonyl)piperazine
Description
Properties
Molecular Formula |
C11H15N3O4S |
|---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
3-methyl-1-(2-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C11H15N3O4S/c1-9-8-13(7-6-12-9)19(17,18)11-5-3-2-4-10(11)14(15)16/h2-5,9,12H,6-8H2,1H3 |
InChI Key |
IINIVSOHSJLEQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Sulfonamide Formation
-
- Piperazine
- 2-Nitrobenzenesulfonyl chloride (electrophile)
-
- Typically carried out in an organic solvent (e.g., dichloromethane or toluene)
- Presence of a base (e.g., triethylamine or DIPEA) to neutralize the hydrochloric acid formed
- Room temperature or slight heating for 1 to several hours
Mechanism:
The nucleophilic nitrogen of piperazine attacks the sulfonyl chloride, displacing chloride ion and forming the sulfonamide bond. The reaction is usually clean, yielding the N-(2-nitrobenzenesulfonyl)piperazine intermediate.
Methylation of the Piperazine Ring
Approach:
Alkylation of the piperazine ring at the 3-position can be achieved by using methylating agents such as methyl iodide or dimethyl sulfate.-
- The sulfonamide intermediate is treated with a methylating agent in the presence of a base (e.g., potassium carbonate or sodium hydride)
- Solvent such as acetonitrile or DMF is common
- Reaction temperature ranges from room temperature to reflux depending on reagent reactivity
Outcome:
Selective methylation at the 3-position yields this compound.
Representative Synthetic Pathway Summary
| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Sulfonamide formation | Piperazine + 2-nitrobenzenesulfonyl chloride, base, solvent, r.t. | 1-(2-nitrobenzenesulfonyl)piperazine | High (typically >80%) |
| 2 | Alkylation | Methyl iodide or dimethyl sulfate, base, solvent, mild heating | This compound | Moderate to high (50-80%) |
Alternative and Supporting Methods
Catalytic Coupling Approaches:
Some literature describes Pd-catalyzed Buchwald–Hartwig coupling or Cu-catalyzed methods for N-arylation of piperazine derivatives, but these are more common for aryl halides rather than sulfonyl chlorides and are less typical for this compound specifically.Piperazine Ring Construction:
While the piperazine core can be synthesized via cyclization of ethylenediamine derivatives or reduction of piperazine-2-one intermediates, for this compound, commercially available piperazine is usually the starting point.Purification:
Crude products are purified by recrystallization or silica gel chromatography to achieve high purity.
Research Findings and Notes
- The sulfonamide formation is generally high yielding and straightforward.
- Methylation at the 3-position requires careful control to avoid over-alkylation or side reactions.
- The 2-nitro group on the benzenesulfonyl moiety is electron-withdrawing, which can influence the reactivity of the sulfonyl chloride and the stability of the product.
- No specific catalytic or enzymatic methods have been reported for this exact compound, but related piperazine derivatives have been synthesized using classical organic methods.
- The compound is mainly used as an intermediate or building block in pharmaceutical and material science research.
Summary Table of Key Data
| Parameter | Description/Value |
|---|---|
| Molecular Formula | C11H15N3O4S |
| Molecular Weight | 285.32 g/mol |
| Key Starting Materials | Piperazine, 2-nitrobenzenesulfonyl chloride, methyl iodide/dimethyl sulfate |
| Typical Solvents | Dichloromethane, toluene, acetonitrile, DMF |
| Reaction Temperature Range | Room temperature to reflux (25–80 °C) |
| Typical Yields | Sulfonamide step: >80% Methylation step: 50–80% |
| Purification Methods | Recrystallization, column chromatography |
Chemical Reactions Analysis
Reactivity in Nucleophilic Substitution
The 2-nitrobenzenesulfonyl group serves as a versatile protecting group and participates in further functionalization:
-
Deprotection : Treatment with hydrogen chloride in ethyl acetate cleaves the sulfonamide bond, yielding free piperazine derivatives (86% yield) .
-
Aromatic Substitution : The nitro group at the ortho position undergoes selective reduction to an amine under catalytic hydrogenation (Pd/C, H₂), enabling downstream coupling reactions .
Key Reaction Pathway :
Stability Under Acidic and Basic Conditions
-
Acidic Conditions : Stable in dilute HCl (pH 2–4) but undergoes hydrolysis in concentrated HCl at elevated temperatures (≥80°C) .
-
Basic Conditions : Decomposes in NaOH (>6 M) via nucleophilic attack on the sulfonamide group, releasing sulfonate ions .
Spectroscopic Characterization
-
¹H NMR : Distinct signals at δ 2.36 (piperazine-CH₂), δ 7.84–7.99 (aromatic protons) .
-
Melting Point : Ranges from 132–136°C, influenced by substituents on the piperazine ring .
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Direct sulfonylation | High regioselectivity; mild conditions | Moderate yields (61–72%) |
| Deprotection-reprotection | Enables modular functionalization | Requires harsh acidic conditions |
Scientific Research Applications
Chemical Properties and Structure
3-Methyl-1-(2-nitrobenzenesulfonyl)piperazine has the molecular formula and a CAS number of 1568554-05-1. The compound features a piperazine ring substituted with a 2-nitrobenzenesulfonyl group, which contributes to its biological activity. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to this compound can act as inhibitors of specific kinases involved in cancer progression. For instance, studies have shown that piperazine derivatives can inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. The interaction of these compounds with the kinase-inactive conformation of CDK4/6 has been documented, suggesting potential applications in cancer therapeutics aimed at reversing multidrug resistance (MDR) .
Neuropharmacological Effects
Another area of interest is the compound's potential effects on the serotoninergic system. Similar piperazine derivatives have been explored for their antidepressant properties, targeting serotonin transporters and receptors to improve mood and cognitive functions in patients with depression . This suggests that this compound could be developed as a multitarget antidepressant.
Enzyme Inhibition Studies
Carbonic Anhydrase Inhibitors
The compound has been investigated for its inhibitory effects on carbonic anhydrases (CAs), which are zinc metalloenzymes involved in various physiological processes. Studies have demonstrated that benzenesulfamide derivatives exhibit selective inhibition profiles against human carbonic anhydrase isoforms . The structure-activity relationship (SAR) studies indicate that modifications to the piperazine moiety can enhance inhibitory efficacy, making this compound a candidate for further development as an enzyme inhibitor.
Environmental and Toxicological Research
Carcinogenicity Studies
Research into heterocyclic amines, including those related to piperazine structures, has revealed their potential carcinogenic effects when exposed to certain environmental conditions. The mechanisms by which these compounds interact with biological systems and their mutagenic potential are critical areas of study . Understanding these interactions can help assess risks associated with dietary exposure to such compounds.
Data Table: Summary of Applications
Case Studies and Research Findings
-
Anticancer Activity Study
A study focusing on the synthesis and evaluation of piperazine derivatives found that certain modifications enhance activity against CDK4/6, suggesting that this compound could serve as a lead compound for developing new anticancer agents . -
Enzyme Inhibition Research
A recent investigation into benzenesulfamide derivatives demonstrated their effectiveness in inhibiting carbonic anhydrase isoforms, highlighting the importance of structural modifications in enhancing inhibitory activity . -
Carcinogenic Mechanisms Study
Research into the mutagenicity of heterocyclic amines indicated that certain structural features contribute to their carcinogenic potential, providing insights into how compounds like this compound may behave in biological systems .
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The nitrobenzenesulfonyl group may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Piperazine vs. Piperidine Analogues
- Binding Affinity : Piperazine derivatives generally exhibit superior receptor binding compared to piperidine analogues. For instance, in thiazolopyrimidine derivatives, the piperazine-substituted compound 3 (Ki = 58 nM) showed 10-fold higher hA2AAR affinity than its piperidine counterpart 1 (Ki = 594 nM) .
- Electronic Effects : The additional nitrogen in piperazine allows for greater hydrogen bonding and charge interactions, enhancing target engagement.
Substituent Effects on Piperazine Rings
- Phenyl/Benzyl Groups : Compounds with phenyl (e.g., 2 ) or benzyl (e.g., 3 ) substituents on piperazine retain high binding activity, while bulkier groups (e.g., phenylethyl in 4 ) reduce affinity .
- Nitro vs. Other Electron-Withdrawing Groups : The ortho-nitro group in the target compound may confer unique steric and electronic effects compared to para-substituted analogues (e.g., pFPP in ). For serotonin 5-HT1A receptors, para-substituents (e.g., chloro or nitro) reduce affinity, whereas ortho/meta positions are tolerated .
Sulfonamide-Containing Piperazines
- Solubility and pKa : Direct attachment of sulfonyl groups to piperazine (as in the target compound) reduces aqueous solubility compared to analogues with ethylene/methylene spacers (e.g., compound 8ac in ). The sulfonyl group lowers the pKa of piperazine nitrogens (pKa ~3.8 vs. 5–7 for spaced derivatives), affecting ionization and bioavailability .
- Metabolic Stability: Piperazine rings are prone to oxidation and dealkylation ().
Antitumor and Anti-inflammatory Potential
- Piperazine derivatives with triazole or imidazole moieties (e.g., compounds 8, 9, 11) exhibit potent antitumor activity, while benzhydrylpiperazine-nitrobenzenesulfonamides (e.g., 7e) show structural novelty in PARP-1 inhibition .
- The nitro group in the target compound may act as a cytotoxic agent or prodrug, requiring enzymatic reduction for activation.
Receptor Affinity and Selectivity
- 5-HT1A Receptor : Substituents on the piperazine phenyl ring significantly modulate affinity. Acetyl groups and ortho/meta substituents enhance binding, while para-nitro groups reduce activity . The ortho-nitrobenzenesulfonyl group in the target compound may balance steric hindrance and electronic effects for selective targeting.
- hA2AAR : Piperazine derivatives with ethylamine chains (e.g., 7–8 ) exhibit higher affinity than phenyl/benzyl-substituted analogues, suggesting flexibility in substituent design .
Physicochemical and Pharmacokinetic Properties
Biological Activity
3-Methyl-1-(2-nitrobenzenesulfonyl)piperazine is a piperazine derivative notable for its diverse biological activities. This compound has been investigated for its potential therapeutic applications, particularly in antibacterial and anticancer domains. This article provides a comprehensive review of its biological activity, synthesizing findings from various studies, including case studies and data tables.
Chemical Structure and Synthesis
The structure of this compound features a piperazine ring with a methyl group and a nitrobenzenesulfonyl moiety. The synthesis of piperazine derivatives generally involves methods such as nucleophilic substitution and coupling reactions, which have been extensively reviewed in the literature .
Antibacterial Activity
Numerous studies have highlighted the antibacterial properties of piperazine derivatives. For instance, compounds similar to this compound have shown significant activity against various Gram-positive and Gram-negative bacteria. In one study, derivatives were tested using the agar disc-diffusion method against strains like Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations as low as 1 mM .
Table 1: Antibacterial Activity of Piperazine Derivatives
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 0.5 mM |
| E. coli | 1 mM | |
| P. mirabilis | 0.75 mM |
Anticancer Activity
The anticancer potential of piperazine derivatives has also been explored. For example, compounds with similar structural motifs have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro studies indicated IC50 values ranging from 2 μM to 5 μM for certain derivatives against these cell lines .
Table 2: Anticancer Activity Against Human Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 3.0 |
| HepG2 | 4.5 | |
| PC3 | 5.0 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within bacterial and cancer cells. The nitro group can undergo reduction under anaerobic conditions, leading to the formation of reactive species that can damage DNA and inhibit cellular processes . Additionally, the sulfonamide component may enhance binding affinity to target proteins involved in cellular signaling pathways.
Case Studies
A notable case study involved the evaluation of a series of piperazine derivatives, including this compound, which were assessed for their cytotoxicity against multiple cancer cell lines. The study concluded that structural modifications significantly influenced biological activity, highlighting the importance of the nitro group in enhancing anticancer efficacy .
Q & A
Q. What are the key considerations in designing a synthetic route for 3-Methyl-1-(2-nitrobenzenesulfonyl)piperazine to ensure high yield and purity?
Methodological Answer:
- Reaction Optimization : Use sulfonylation protocols involving 2-nitrobenzenesulfonyl chloride and 3-methylpiperazine under basic conditions (e.g., triethylamine in dichloromethane). Monitor pH to avoid decomposition of the nitro group.
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (1:8 ratio) to separate by-products. Validate purity via HPLC (≥95%) and confirm structure using (e.g., δ 2.6–3.8 ppm for piperazine protons) .
- Solvent Selection : Polar aprotic solvents (e.g., DCM/HO mixtures) enhance sulfonylation efficiency. Avoid protic solvents to prevent hydrolysis of the sulfonyl group .
Q. How can researchers optimize reaction conditions to minimize by-products during sulfonylation?
Methodological Answer:
- Stoichiometry : Maintain a 1:1 molar ratio of 3-methylpiperazine to 2-nitrobenzenesulfonyl chloride. Excess sulfonyl chloride leads to bis-sulfonylation.
- Temperature Control : Conduct reactions at 0–5°C to suppress side reactions (e.g., nitro group reduction).
- In Situ Monitoring : Use TLC (silica gel, hexane:ethyl acetate 1:2) to track reaction progress. Quench unreacted sulfonyl chloride with aqueous NaHCO .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- : Identify piperazine protons (δ 2.6–3.8 ppm, multiplet) and aromatic protons from the nitrobenzenesulfonyl group (δ 7.6–8.1 ppm).
- LC-MS : Confirm molecular ion peaks (e.g., m/z 299.2 [M+H]) and assess purity.
- FT-IR : Validate sulfonyl group presence via S=O stretches (~1350 cm and 1150 cm) .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group on the sulfonyl moiety influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electronic Effects : The nitro group enhances the electrophilicity of the sulfonyl group, facilitating nucleophilic attack (e.g., by amines or thiols).
- Kinetic Studies : Compare reaction rates with non-nitro analogs using UV-Vis spectroscopy. For example, monitor displacement reactions with benzylamine in DMF at 25°C .
- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition states .
Q. How can molecular docking studies predict the interaction of this compound with biological targets?
Methodological Answer:
- Target Selection : Focus on enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase or histone deacetylases).
- Docking Protocols : Use AutoDock Vina with Lamarckian genetic algorithms. Parameterize the nitro group’s partial charges using AM1-BCC.
- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., acetazolamide) and validate via SPR binding assays .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
- Cross-Validation : Perform multiple assays (e.g., enzyme inhibition, cell viability) to confirm activity.
- Stability Testing : Use LC-MS to check for compound degradation in assay buffers (e.g., PBS at pH 7.4).
- Solubility Adjustments : Add co-solvents (e.g., DMSO ≤1%) to ensure bioavailability without inducing cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
